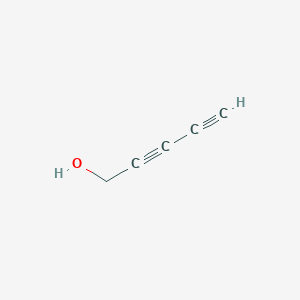![molecular formula C9H6BrNO3 B13976509 7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3. It belongs to the class of benzisoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid typically involves the bromination of 3-methyl-1,2-benzisoxazole followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted benzisoxazole derivatives.
Oxidation Products: Oxidized forms of the benzisoxazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar in structure but lacks the isoxazole ring.
3-Bromo-5-methyl-1H-1,2,4-triazole: Contains a triazole ring instead of the isoxazole ring
Uniqueness
7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
7-bromo-3-methyl-1,2-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-4-6-2-5(9(12)13)3-7(10)8(6)14-11-4/h2-3H,1H3,(H,12,13) |
Clé InChI |
PJHHMOLPGWAGBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C=C(C=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


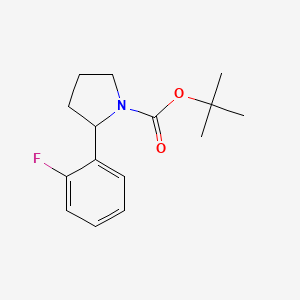
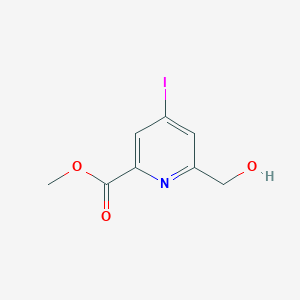
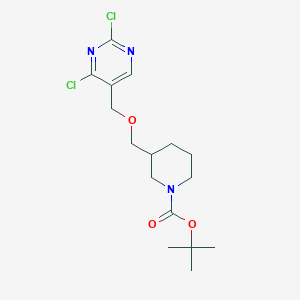
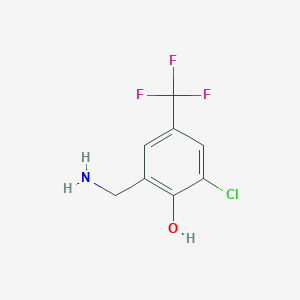
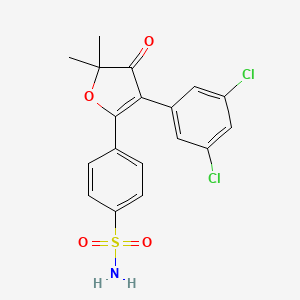
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
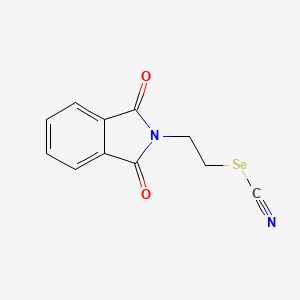
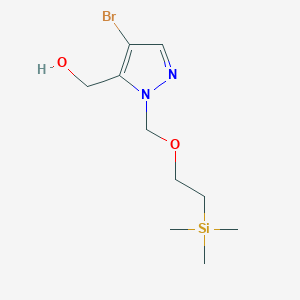
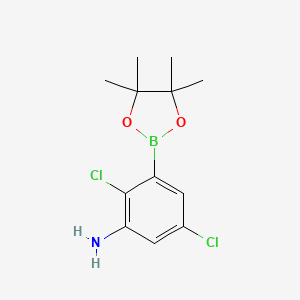
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
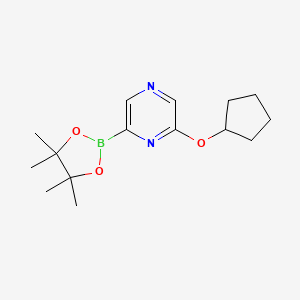
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
